molecular formula C9H16 B14166612 1-Methylbicyclo[3.2.1]octane CAS No. 3673-75-4

1-Methylbicyclo[3.2.1]octane

Cat. No.: B14166612
CAS No.: 3673-75-4
M. Wt: 124.22 g/mol
InChI Key: ZKPGBIKQLBHBIU-UHFFFAOYSA-N
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Description

1-Methylbicyclo[321]octane is an organic compound with the molecular formula C9H16 It belongs to the bicyclic hydrocarbons family and is characterized by a bicyclo[321]octane framework with a methyl group attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method is efficient and allows for the preparation of enantiopure bicyclo[3.2.1]octane systems.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar Diels-Alder reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methylbicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the bicyclic structure and the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.

Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds.

Scientific Research Applications

1-Methylbicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and stereochemistry.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Methylbicyclo[3.2.1]octane exerts its effects depends on its chemical structure and the specific reactions it undergoes. The bicyclic framework provides rigidity and stability, influencing its reactivity and interaction with other molecules. The methyl group can participate in various chemical reactions, affecting the overall behavior of the compound.

Comparison with Similar Compounds

Uniqueness: 1-Methylbicyclo[3.2.1]octane is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and potential applications. Its distinct structure allows for the formation of specific derivatives that may not be easily accessible from other similar compounds.

Properties

CAS No.

3673-75-4

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-methylbicyclo[3.2.1]octane

InChI

InChI=1S/C9H16/c1-9-5-2-3-8(7-9)4-6-9/h8H,2-7H2,1H3

InChI Key

ZKPGBIKQLBHBIU-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)CC2

Origin of Product

United States

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